molecular formula C11H18O B081754 Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- CAS No. 10309-50-9

Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl-

Cat. No.: B081754
CAS No.: 10309-50-9
M. Wt: 166.26 g/mol
InChI Key: WHTUSNIUKHUYQX-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- is an organic compound with the molecular formula C11H18O. It is a derivative of camphor, a bicyclic monoterpene ketone found widely in plants, especially in the Cinnamomum camphora tree. Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- is known for its unique structure and properties, making it a valuable compound in various scientific and industrial applications .

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- typically involves the conversion of camphor to Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- through a series of chemical reactions. One common method includes the acid-catalyzed rearrangement of (+)-2-methylenebornane to 4-Methylisobornyl acetate, followed by hydrolysis to yield Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- . The reaction conditions often involve the use of acetic acid and concentrated sulfuric acid at room temperature .

Industrial Production Methods: Industrial production of Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-yield reactions and efficient purification techniques to ensure the production of high-purity Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols.

    Substitution: It can undergo substitution reactions, particularly at the methyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like bromine can be used for substitution reactions.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- can be compared with other camphor derivatives such as:

Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- stands out due to its unique methyl group, which imparts distinct chemical and physical properties, making it valuable in specific synthetic and research applications .

Properties

CAS No.

10309-50-9

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1,4,7,7-tetramethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C11H18O/c1-9(2)10(3)5-6-11(9,4)8(12)7-10/h5-7H2,1-4H3

InChI Key

WHTUSNIUKHUYQX-UHFFFAOYSA-N

SMILES

CC1(C2(CCC1(C(=O)C2)C)C)C

Canonical SMILES

CC1(C2(CCC1(C(=O)C2)C)C)C

Synonyms

Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl-
Reactant of Route 2
Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl-
Reactant of Route 3
Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl-
Reactant of Route 4
Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl-
Reactant of Route 5
Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl-
Reactant of Route 6
Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl-

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